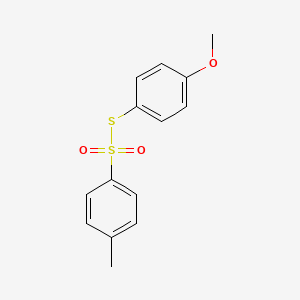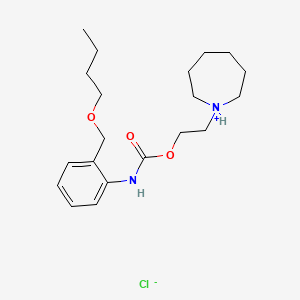
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a butoxymethyl carbanilate moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride typically involves multiple steps, starting with the preparation of the hexahydro-1H-azepin-1-yl group. This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions. The ethyl linker is then introduced via alkylation reactions, followed by the attachment of the butoxymethyl carbanilate moiety through esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of the hexahydro-1H-azepin-1-yl group. Continuous flow reactors can be used for subsequent alkylation and esterification steps to ensure high yield and purity. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like hydroxide ions can replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated compounds
Substitution: Formation of hydroxylated derivatives
Scientific Research Applications
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl group can interact with enzyme active sites, while the butoxymethyl carbanilate moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea
- 2-Propenoic acid, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Properties
CAS No. |
80171-83-1 |
|---|---|
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-[2-(butoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-15-24-17-18-10-6-7-11-19(18)21-20(23)25-16-14-22-12-8-4-5-9-13-22;/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,21,23);1H |
InChI Key |
CIGRHTIBLDYHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



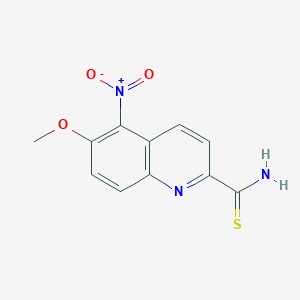
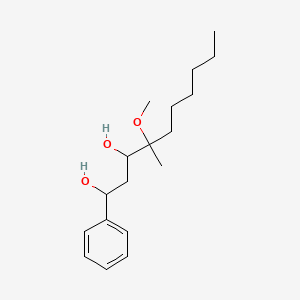
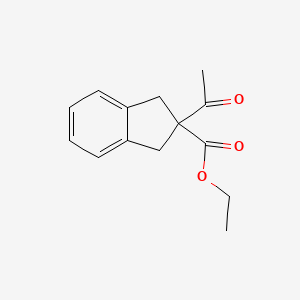
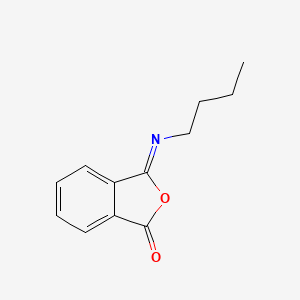
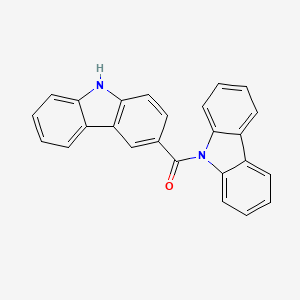
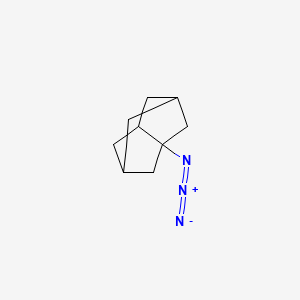
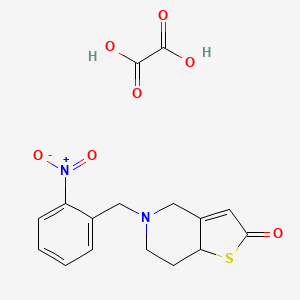
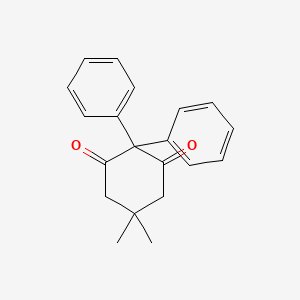

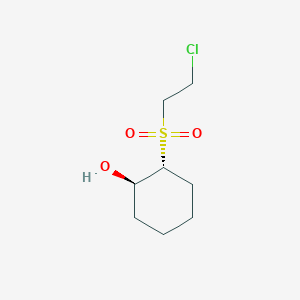
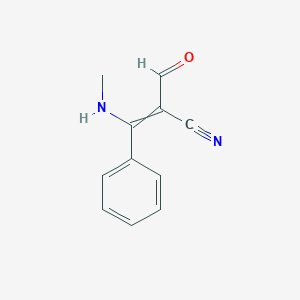
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
